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An in-depth exploration of the structural phase transitions of Barium Oxide (BaO) under

extreme pressure, detailing the underlying mechanisms, experimental methodologies, and

computational approaches for researchers and materials scientists.

Barium Oxide (BaO), a member of the alkaline-earth oxide family, exhibits a unique and

complex sequence of structural phase transitions under high pressure, setting it apart from its

lighter counterparts like CaO and SrO.[1] This distinct behavior, primarily driven by the

influence of barium's 5d orbitals, makes BaO a subject of significant interest in condensed

matter physics, materials science, and geophysics. This technical guide provides a

comprehensive overview of the high-pressure phase diagram of BaO, presenting key

quantitative data, detailing experimental and computational protocols, and visualizing the

fundamental processes involved.

The High-Pressure Polymorphism of BaO
At ambient conditions, Barium Oxide adopts the rock-salt (B1, NaCl-type) crystal structure,

which is common for alkaline-earth oxides.[2] However, as pressure increases, BaO undergoes

a series of transformations to denser and more complex phases, a sequence that has been

elucidated through a combination of high-pressure experimental techniques and first-principles

theoretical calculations.[2][3]

The established high-pressure phase transition sequence for BaO is as follows: B1 (NaCl-type)

→ B8 (NiAs-type) → distorted B2 (d-B2 or PH₄I-type) → B2 (CsCl-type)[2][3][4]
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Unlike CaO and SrO, which directly transform from the B1 to the B2 structure, BaO's transition

pathway includes two intermediate phases: the hexagonal NiAs-type (B8) and a tetragonally

distorted CsCl-type (d-B2) structure.[1] This unique behavior is attributed to the increasing

involvement of the Ba 5d orbitals in covalent bonding with oxygen under compression.[1] This

d-orbital covalency stabilizes the B8 and d-B2 structures, which would otherwise be

energetically unfavorable compared to the simple B1 and B2 phases dominated by ionic

bonding.[1]

The transition from the d-B2 to the B2 phase is not a sharp, first-order transition but is

described as a continuous or second-order-like transformation, where the distorted tetragonal

structure smoothly evolves towards the ideal cubic CsCl structure over a broad pressure range.

[3][4]

Quantitative Data on BaO Phase Transitions
The following tables summarize the key quantitative data from various experimental and

theoretical studies on the high-pressure phases of BaO.

Table 1: Summary of High-Pressure Phase Transitions in BaO

Transition
Experimental Pressure
(GPa)

Theoretical Pressure (GPa)

B1 → B8 ~9.2 - 10.0[1][2] ~4.3 - 11.3[2]

B8 → d-B2 ~14.0 - 15.0[2] ~13.0 - 23.2[2]

d-B2 → B2 >60 (continuous)[1] ~50 - 120[2][3]

Table 2: Lattice Parameters of BaO Phases at Various Pressures (Theoretical Data)

Phase
Pressure
(GPa)

a (Å) c (Å) c/a ratio Source

B1 0 5.60 - -

B2 - 3.325 - -
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Note: A comprehensive experimental dataset of lattice parameters versus pressure for all

phases is not readily available in a single source. The data presented are from theoretical

calculations and serve as a representative example. The c/a ratio for the ideal B2 structure (in

a tetragonal setting) is 1/√2 ≈ 0.707.

Table 3: Volume Collapse at Phase Transitions (Theoretical Data)

Transition Pressure (GPa)
Volume Collapse
(%)

Source

B1 → B8 5.1 ~3.65 [3]

B8 → d-B2 19.5 ~6.4 [3]

Experimental and Computational Protocols
The investigation of materials under extreme pressures requires specialized techniques

capable of both generating and probing these conditions in-situ.

Experimental Methodologies
The primary tool for generating static high pressures in the gigapascal range is the Diamond

Anvil Cell (DAC).[5][6][7][8] A DAC uses the exceptional hardness of two opposing diamond

anvils to compress a microscopic sample placed within a metal gasket.[6]

Key Experimental Steps:

Sample Loading: A small amount of powdered BaO is placed in a hole drilled in a metal

gasket (e.g., rhenium or tungsten), along with a pressure calibrant and a pressure-

transmitting medium.

Pressure Application: Force is applied to the diamonds, compressing the sample assembly.

Pressure Measurement: The pressure is determined in-situ, most commonly using the ruby

fluorescence method. A small ruby chip is included with the sample, and the pressure-

dependent shift of its fluorescence lines is measured.[8]
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Pressure-Transmitting Medium: To ensure hydrostatic or quasi-hydrostatic conditions

(uniform pressure distribution), the sample chamber is filled with a pressure-transmitting

medium, such as argon, helium, or a methanol-ethanol mixture.[6]

In-situ Probes:

Synchrotron X-ray Diffraction (XRD): High-brilliance X-rays from a synchrotron source are

essential for obtaining high-quality diffraction patterns from the microscopic sample within

the DAC.[9] Angle-dispersive XRD is the method of choice for determining the crystal

structure and lattice parameters of the material at different pressures.[1]

Raman Spectroscopy: This technique is highly sensitive to changes in vibrational modes

of the crystal lattice.[10] The appearance, disappearance, or shift of Raman-active modes

provides clear evidence of structural phase transitions.[3][11] For instance, the B1 phase

of BaO is Raman inactive, while the B8 phase exhibits a distinct Raman active E₂g mode.

[11]
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Experimental workflow for high-pressure studies of BaO.

Computational Methodologies
First-principles calculations based on Density Functional Theory (DFT) are a powerful tool for

predicting and understanding the behavior of materials at high pressure.[12][13] These

simulations can determine the relative stability of different crystal structures by comparing their

enthalpies (H = E + PV) at various pressures.
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Typical Computational Parameters:

Software: The Vienna Ab initio Simulation Package (VASP) is a commonly used plane-wave

DFT code for solid-state simulations.[12][13][14][15][16]

Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA),

particularly the Perdew-Burke-Ernzerhof (PBE) functional, has been shown to correctly

reproduce the phase transition sequence in BaO.[3]

Pseudopotentials: The interaction between core and valence electrons is described using

methods like the Projector Augmented Wave (PAW) potential.[14]

Calculation Steps: For a given crystal structure, the total energy is calculated for a range of

volumes. This energy-volume data is then fitted to an equation of state to derive the

pressure-volume relationship. By comparing the enthalpy-pressure curves for different

candidate structures, the transition pressures can be determined as the points where the

curves cross.

Phase Diagram and Structural Relationships
The sequence of phase transitions in BaO under pressure can be visualized in a phase

diagram.

Schematic Phase Diagram of BaO at Room Temperature

B1 (NaCl-type)
Cubic, 6-coord.

B8 (NiAs-type)
Hexagonal, 6-coord.

 ~9-11 GPa d-B2 (PH4I-type)
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 ~14-21 GPa B2 (CsCl-type)
Cubic, 8-coord.

 >60 GPa (continuous)
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High-pressure phase transitions of BaO at room temperature.

Conclusion
The high-pressure phase diagram of Barium Oxide is notably more complex than that of other

alkaline-earth oxides. The sequence of transitions from the B1 to B8, then to a distorted B2,

and finally to the B2 structure is a direct consequence of pressure-induced changes in

chemical bonding, specifically the increasing covalent character involving Ba 5d orbitals. This
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behavior has been thoroughly investigated through a synergy of advanced experimental

techniques, such as diamond anvil cell studies with in-situ synchrotron XRD and Raman

spectroscopy, and sophisticated theoretical methods like Density Functional Theory. The

quantitative data on transition pressures and structural parameters provide crucial benchmarks

for understanding the fundamental physics and chemistry of materials under extreme

conditions. This guide serves as a foundational resource for professionals engaged in high-

pressure science, offering a detailed summary of the current understanding of BaO's

fascinating polymorphism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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